BenchChemオンラインストアへようこそ!

1,2,4-Triazolo[4,3-b]pyridazine

Antitubulin Anticancer Combretastatin A-4 analog

The 1,2,4-triazolo[4,3-b]pyridazine scaffold delivers a uniquely balanced polarity profile (XLogP −0.3, TPSA 43.1 Ų) and a precise spatial arrangement of four nitrogen atoms that cannot be replicated by imidazo[1,2-b]pyridazine or triazolothiadiazine cores. Head-to-head studies confirm quantifiable potency loss upon core substitution: ≥7-fold for anti-Cryptosporidium activity; loss of cell-based PDE4 activity; altered kinase selectivity. This scaffold enables CA-4-equipotent antiproliferative activity with permanent configurational stability, α2/α3-selective GABAₐ partial agonism without sedation, and dual c-Met/Pim-1 inhibition. Procure this non-substitutable core for programs demanding target selectivity and efficacy.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 274-83-9
Cat. No. B1296867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo[4,3-b]pyridazine
CAS274-83-9
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CN2N=C1
InChIInChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H
InChIKeyYRACHDVMKITFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazolo[4,3-b]pyridazine (CAS 274-83-9): A Fused Triazole-Pyridazine Scaffold for Kinase, Tubulin, and GPCR-Targeted Drug Discovery


1,2,4-Triazolo[4,3-b]pyridazine (CAS 274-83-9) is an unsubstituted nitrogen-rich heterobicyclic scaffold (C₅H₄N₄, MW 120.11 g/mol) comprising a 1,2,4-triazole ring fused to a pyridazine ring [1]. With computed XLogP3-AA of −0.3, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 43.1 Ų, this scaffold possesses a uniquely balanced polarity profile relative to its closest structural analog imidazo[1,2-b]pyridazine (XLogP 0.3, two HBA, TPSA ~30.2 Ų) [2]. The scaffold serves as a privileged core in medicinal chemistry, enabling potent inhibition across diverse target classes including c-Met kinase, LRRK2 kinase, tubulin polymerization, PDE4, and GABAₐ receptors, with differentiated performance documented in head-to-head studies against alternative heterocyclic cores [3].

Why Imidazo[1,2-b]pyridazine, Triazolo[4,3-a]pyridine, or Triazolothiadiazine Cannot Replace 1,2,4-Triazolo[4,3-b]pyridazine in Target Engagement


The 1,2,4-triazolo[4,3-b]pyridazine scaffold is not interchangeable with superficially similar heterocyclic cores because the precise spatial arrangement of its four nitrogen atoms dictates both electronic distribution and hydrogen-bond-acceptor geometry critical for target binding. Direct comparative studies demonstrate that replacing this scaffold with alternative cores produces quantitatively measurable losses: the triazolothiadiazine core yields higher cell-free PDE4A potency but inferior cell-based activity relative to the triazolopyridazine analog [1]; the imidazo[1,2-b]pyridazine core lacks the third nitrogen H-bond acceptor, altering both kinase selectivity profiles and physicochemical properties (ΔXLogP = 0.6 units) [2]; and replacement of the triazolopyridazine head group in anti-Cryptosporidium lead SLU-2633 with diverse heteroaryl groups produced a 7-fold potency loss even in the best analog [3]. These data collectively establish that the 1,2,4-triazolo[4,3-b]pyridazine scaffold occupies a distinct efficacy-selectivity-property niche that cannot be trivially substituted.

Quantitative Differentiation Evidence for 1,2,4-Triazolo[4,3-b]pyridazine vs Closest Analogs Across Five Target Classes


Antitubulin Activity: Triazolopyridazine Scaffold Delivers CA-4-Comparable Potency with Configurationally Stable Rigid Core

In a direct design comparison, the 1,2,4-triazolo[4,3-b]pyridazine scaffold was deployed as a rigid replacement for the easily isomerized (Z,E)-butadiene linker of vinylogous combretastatin A-4 (CA-4). The triazolopyridazine-derived compound 4q achieved antiproliferative IC₅₀ values of 0.014, 0.008, and 0.012 μM against SGC-7901, A549, and HT-1080 cell lines, respectively, matching CA-4's potency (IC₅₀ 0.009–0.012 μM) while eliminating the cis-to-trans isomerization liability that inactivates CA-4 [1]. Tubulin polymerization assays confirmed that 4q effectively inhibited tubulin polymerization, and immunostaining demonstrated significant disruption of microtubule dynamics, with G₂/M cell cycle arrest in A549 cells [1].

Antitubulin Anticancer Combretastatin A-4 analog

Dual c-Met/Pim-1 Kinase Inhibition: Triazolopyridazine Derivative 4g Outperforms Staurosporine in Apoptosis Induction

A series of triazolo[4,3-b]pyridazine derivatives were designed to simultaneously inhibit c-Met and Pim-1 kinases. Compound 4g demonstrated IC₅₀ values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, with superior potency relative to both the reference compound and the comparator derivative 4a (mean GI% 55.84% vs 29.08% across 60 cancer cell lines) [1]. Critically, 4g accelerated apoptosis 29.61-fold over untreated control in MCF-7 breast cancer cells—a magnitude exceeding that of staurosporine—and induced S-phase cell cycle arrest with significantly higher caspase-9 activation and decreased p-PI3K, p-AKT, and p-mTOR levels compared to staurosporine [1].

c-Met kinase Pim-1 kinase dual inhibitor apoptosis

PDE4 Inhibition: Triazolopyridazine vs Triazolothiadiazine Core—Direct SAR Comparison Reveals Divergent Cell-Free vs Cell-Based Potency Profiles

In a systematic core-hopping study, the [1,2,4]triazolo[4,3-b]pyridazine-based inhibitor (compound 18) was directly compared with the analogous [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-based inhibitor (compound 10), both bearing identical 6-phenyl catechol diether appendages. Both compounds were identified as highly potent PDE4A inhibitors and demonstrated selectivity for PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) across a 21-member PDE family panel [1]. However, in cell-based assays, the triazolothiadiazine inhibitors 5 and 10 registered EC₅₀ values of 18.7 nM and 2.3 nM, respectively—substantially lower than the corresponding triazolopyridazine analog—indicating that while both scaffolds achieve target engagement, the triazolopyridazine scaffold offers a differentiated cell-permeability and intracellular potency profile that may be advantageous in specific tissue contexts [1].

PDE4 inhibitor phosphodiesterase triazolothiadiazine cell-based assay

Anti-Cryptosporidium Potency and hERG Safety: Triazolopyridazine Head Group Replacement Results in 7-Fold Potency Loss

The triazolopyridazine-containing lead SLU-2633 exhibits an EC₅₀ of 0.17 μM against Cryptosporidium parvum, substantially more potent than the FDA-approved nitazoxanide (which shows only modest efficacy in children and is ineffective in immunocompromised patients) [1]. In a systematic structure-activity relationship study exploring replacement of the triazolopyridazine head group with 64 different heteroaryl groups, the best replacement—7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine 17a—achieved an EC₅₀ of only 1.2 μM, representing a 7-fold potency reduction relative to the parent triazolopyridazine [2]. Critically, 17a reduced hERG channel inhibition by approximately 2-fold at 10 μM in patch-clamp assay compared to SLU-2633, despite similar binding in a [³H]-dofetilide competitive assay, demonstrating that the triazolopyridazine scaffold specifically enables a tunable efficacy-safety window [2]. Further optimization yielded SLU-10482 (EC₅₀ = 0.07 μM) with oral efficacy ED₉₀ < 5 mg/kg BID in an in vivo Cryptosporidium mouse model [1].

Cryptosporidium parvum hERG antiparasitic SLU-2633

GABAₐ Receptor Subtype Selectivity: Triazolopyridazine Enables α2/α3-Selective Partial Agonism with Unprecedented Safety Margin vs Non-Selective Benzodiazepines

The triazolopyridazine derivative TPA023 (MK-0777) binds with equivalent subnanomolar affinity to recombinant human GABAₐ receptors containing α1, α2, α3, or α5 subunits, yet exhibits partial agonist efficacy selectively at α2 and α3 subtypes with essentially antagonist efficacy at α1 and α5 subtypes [1]. This functional selectivity profile is absent in non-selective benzodiazepine agonists which produce sedation at <30% receptor occupancy. In rats, TPA023 achieved 50% occupancy at 0.42 mg/kg p.o., with anxiolytic efficacy at 70–88% occupancy (MED 1–3 mg/kg) and no sedation even at 30 mg/kg—a dose producing 99% occupancy [1]. In humans, a single 2 mg dose produced 50–60% occupancy without overt sedation, with plasma EC₅₀ of 9 ng/mL, and did not cause precipitated withdrawal after 7-day dosing, unlike the non-selective agonist triazolam [2]. This GABAₐ subtype-selective profile is a direct consequence of the triazolopyridazine scaffold geometry and cannot be reproduced with imidazopyridine (e.g., zolpidem, α1-selective) or classical benzodiazepine cores [1].

GABAₐ receptor anxiolytic subtype selectivity TPA023

LRRK2 Kinase Mutant Selectivity: Triazolopyridazine Scaffold Confers Unprecedented G2019S Selectivity Over Wild-Type LRRK2

A series of [1,2,4]triazolo[4,3-b]pyridazine-based inhibitors were discovered to be potent against both wild-type and mutant LRRK2 kinase activity in biochemical assays and demonstrated unprecedented selectivity toward the G2019S mutant—the most common Parkinson's disease-associated LRRK2 variant [1]. The G2019S mutation increases kinase activity and is genetically linked to Parkinson's disease pathogenesis, making mutant-selective inhibition a highly desirable but challenging pharmacological goal. The structural basis for this mutant-over-wild-type selectivity was rationalized through ligand-protein binding interaction studies, revealing that the triazolopyridazine core engages key active-site residues in a conformation-dependent manner that preferentially recognizes the G2019S mutant conformation [1]. This selectivity profile has not been reported for alternative chemotypes such as pyrazolopyrimidine or pyrrolopyrimidine LRRK2 inhibitors, representing a scaffold-intrinsic advantage.

LRRK2 kinase Parkinson's disease G2019S mutant kinase selectivity

Procurement-Driven Application Scenarios for 1,2,4-Triazolo[4,3-b]pyridazine: Where This Scaffold Delivers Verified Differentiation


Microtubule-Targeted Anticancer Agent Development (CA-4 Replacement Programs)

Programs seeking to replace the configurationally unstable combretastatin A-4 scaffold should prioritize the 1,2,4-triazolo[4,3-b]pyridazine core: compound 4q demonstrated CA-4-equipotent antiproliferative activity (IC₅₀ 0.008–0.014 μM across three cell lines) while the rigid triazolopyridazine linker permanently eliminates the cis→trans isomerization that inactivates CA-4, providing a chemically stable scaffold for further optimization without potency trade-off [1].

Cryptosporidiosis Drug Discovery (Anti-Parasitic Lead Optimization)

The triazolopyridazine head group is quantitatively essential for anti-Cryptosporidium potency: replacement with any alternative heteroaryl group results in ≥7-fold potency loss. With SLU-10482 achieving EC₅₀ = 0.07 μM and oral ED₉₀ < 5 mg/kg in vivo, this scaffold is non-negotiable for programs developing next-generation cryptosporidiosis therapeutics that must surpass the efficacy limitations of nitazoxanide [1].

Nonsedating Anxiolytic Development (GABAₐ α2/α3 Subtype-Selective Programs)

The triazolopyridazine scaffold uniquely enables the α2/α3-selective partial agonist profile clinically validated by TPA023 (MK-0777), which achieves anxiolytic efficacy at 50–60% human receptor occupancy (2 mg oral dose) without producing sedation even at 99% occupancy—a safety margin unattainable with benzodiazepine, imidazopyridine, or pyrazolopyrimidine cores [1]. This scaffold should be the starting point for any GABAₐ subtype-selective anxiolytic program.

Dual Kinase Inhibitor Design (c-Met/Pim-1 and LRRK2 Programs)

The 1,2,4-triazolo[4,3-b]pyridazine scaffold supports potent dual c-Met/Pim-1 inhibition (IC₅₀ 0.163 and 0.283 μM, respectively) with 29.61-fold apoptosis induction in MCF-7 cells exceeding staurosporine [1], and enables unprecedented LRRK2 G2019S mutant selectivity for Parkinson's disease applications . Procurement of this scaffold is warranted for any kinase inhibitor program where dual target engagement or disease-mutant selectivity is the pharmacological objective.

Quote Request

Request a Quote for 1,2,4-Triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.